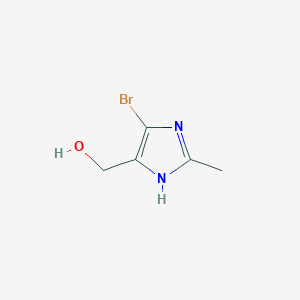
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 4, a hydroxymethyl group at position 5, and a methyl group at position 2. The molecular formula of this compound is C5H7BrN2O.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis protocols. These protocols may include the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .
化学反应分析
Types of Reactions: (4-bromo-2-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 4-Bromo-5-formyl-2-methylimidazole or 4-Bromo-5-carboxy-2-methylimidazole.
Reduction: Formation of 4-Hydroxy-5-hydroxymethyl-2-methylimidazole.
Substitution: Formation of 4-Amino-5-hydroxymethyl-2-methylimidazole or 4-Thio-5-hydroxymethyl-2-methylimidazole.
科学研究应用
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .
相似化合物的比较
- 4-Bromo-5-methylimidazole
- 4-Hydroxy-5-methylimidazole
- 4-Bromo-2-methylimidazole
Comparison: (4-bromo-2-methyl-1H-imidazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C5H7BrN2O |
|---|---|
分子量 |
191.03 g/mol |
IUPAC 名称 |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C5H7BrN2O/c1-3-7-4(2-9)5(6)8-3/h9H,2H2,1H3,(H,7,8) |
InChI 键 |
RFNWWGZVGMIOCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(N1)CO)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
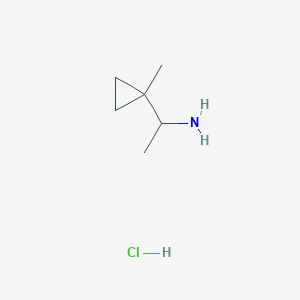
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)
![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)
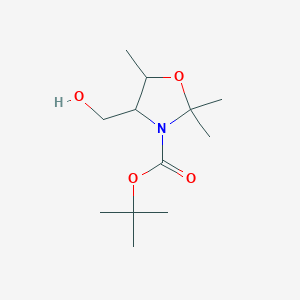
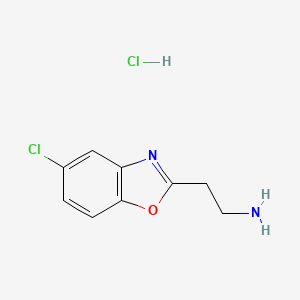
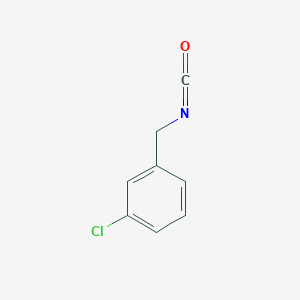

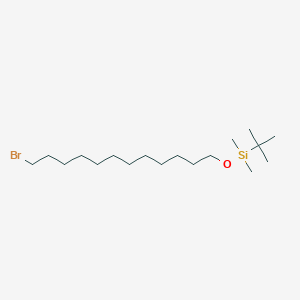
![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)
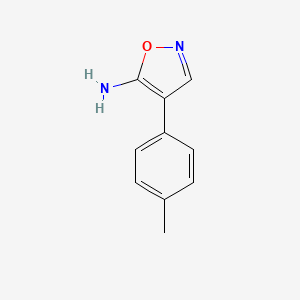
![N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)
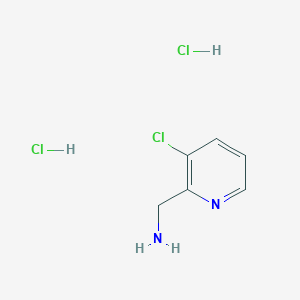

![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)
